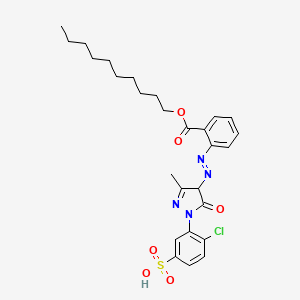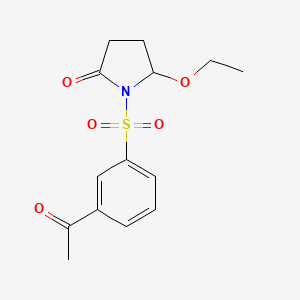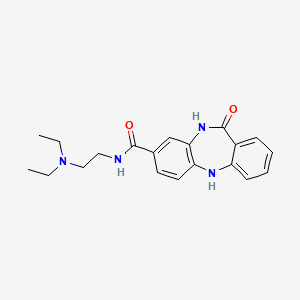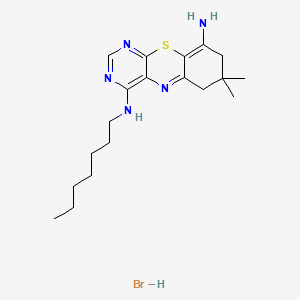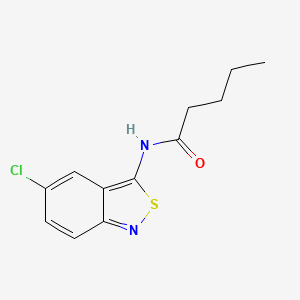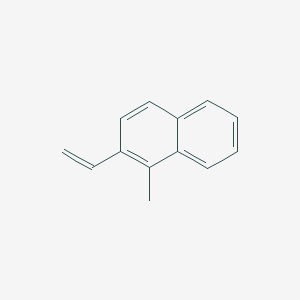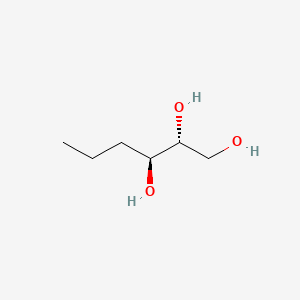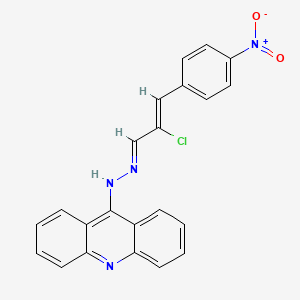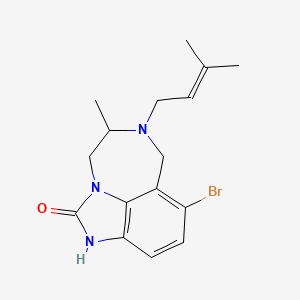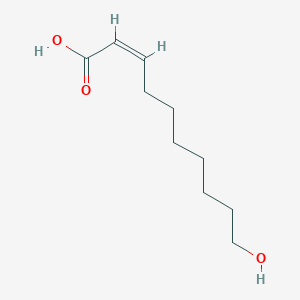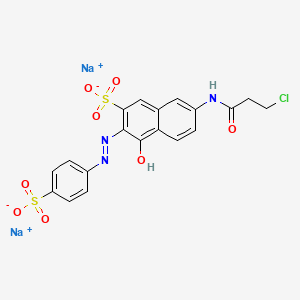
Disodium 7-((3-chloro-1-oxopropyl)amino)-4-hydroxy-3-((4-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its complex molecular structure, which includes azo, sulfonate, and chloropropyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate typically involves multiple steps. The process begins with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-hydroxy-3-nitronaphthalene-2-sulfonic acid. The resulting intermediate undergoes reduction to form the corresponding amine, which is then acylated with 3-chloropropionyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high yield and purity. The process involves precise temperature control, pH adjustment, and the use of catalysts to facilitate the reactions. The final product is purified through crystallization and filtration techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to corresponding amines.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Nucleophiles like amines and thiols can react with the chloropropyl group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular structures.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics.
Mécanisme D'action
The compound exerts its effects primarily through its azo and sulfonate groups. The azo group can undergo reversible redox reactions, making it useful in various analytical applications. The sulfonate groups enhance the compound’s solubility in water, allowing it to interact with biological molecules and cellular structures. The chloropropyl group can form covalent bonds with nucleophiles, enabling the compound to be used in targeted drug delivery .
Comparaison Avec Des Composés Similaires
Disodium 7-[(3-chloro-1-oxopropyl)amino]-4-hydroxy-3-[(4-sulfonatophenyl)azo]naphthalene-2-sulfonate is unique due to its combination of functional groups, which provide a balance of stability, solubility, and reactivity. Similar compounds include:
Disodium 6-hydroxy-5-[(2-methoxy-4-sulfonatophenyl)azo]naphthalene-2-sulfonate: Similar azo and sulfonate groups but lacks the chloropropyl group.
Disodium 7-[(2-[(aminocarbonyl)amino]-4-[(2,3-dibromo-1-oxopropyl)amino]phenyl)azo]naphthalene-1,3-disulfonate: Contains additional functional groups that provide different reactivity and applications.
Propriétés
Numéro CAS |
85958-97-0 |
|---|---|
Formule moléculaire |
C19H14ClN3Na2O8S2 |
Poids moléculaire |
557.9 g/mol |
Nom IUPAC |
disodium;7-(3-chloropropanoylamino)-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C19H16ClN3O8S2.2Na/c20-8-7-17(24)21-13-3-6-15-11(9-13)10-16(33(29,30)31)18(19(15)25)23-22-12-1-4-14(5-2-12)32(26,27)28;;/h1-6,9-10,25H,7-8H2,(H,21,24)(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
Clé InChI |
JTMJWWWNXCSBCD-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)CCCl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


